

Spectroscopic Analysis of **tert-butyl 3-ethynylphenylcarbamate**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Tert-butyl 3-ethynylphenylcarbamate</i>
Cat. No.:	B070088

[Get Quote](#)

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of chemical compounds is fundamental for structural elucidation, purity assessment, and quality control. This technical guide provides an in-depth analysis of the ^1H NMR and ^{13}C NMR spectral data for **tert-butyl 3-ethynylphenylcarbamate** (CAS No: 185619-66-3).

This document outlines the detailed nuclear magnetic resonance (NMR) data, presents a standardized experimental protocol for data acquisition, and includes a visual representation of the molecular structure and its key spectroscopic correlations.

Quantitative NMR Spectral Data

The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR spectral data for **tert-butyl 3-ethynylphenylcarbamate**. The data presented is based on typical values observed for this compound and its structural analogs.

Table 1: ^1H NMR Spectral Data of **tert-butyl 3-ethynylphenylcarbamate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.70	s	1H	Ar-H (H-2)
~7.45	d	1H	Ar-H (H-4)
~7.25	t	1H	Ar-H (H-5)
~7.10	d	1H	Ar-H (H-6)
~6.50	s (br)	1H	N-H
~3.10	s	1H	C≡C-H
1.52	s	9H	-C(CH ₃) ₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of **tert-butyl 3-ethynylphenylcarbamate**

Chemical Shift (δ) ppm	Assignment
~152.8	C=O (carbamate)
~139.0	Ar-C (C-1)
~129.5	Ar-CH (C-5)
~125.0	Ar-CH (C-4)
~122.5	Ar-C (C-3)
~121.0	Ar-CH (C-6)
~118.0	Ar-CH (C-2)
~83.0	-C≡CH
~80.5	-C(CH ₃) ₃
~77.5	-C≡CH
28.4	-C(CH ₃) ₃

Note: Chemical shifts are referenced to the solvent peak.

Experimental Protocol for NMR Analysis

The following protocol outlines a standardized procedure for the acquisition of ¹H and ¹³C NMR spectra of **tert-butyl 3-ethynylphenylcarbamate**.

2.1. Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of **tert-butyl 3-ethynylphenylcarbamate** for ¹H NMR and 20-50 mg for ¹³C NMR.
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect chemical shifts.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm) in organic solvents.

- **Sample Filtration (Optional):** If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Final Volume:** Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR spectrometer, typically a height of 4-5 cm.

2.2. NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental requirements.

¹H NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz
- Solvent: CDCl₃ (or other appropriate deuterated solvent)
- Temperature: 298 K (25 °C)
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
- Number of Scans (NS): 16-64 (depending on sample concentration)
- Relaxation Delay (D1): 1.0 - 2.0 seconds
- Acquisition Time (AQ): 3-4 seconds
- Spectral Width (SW): 12-16 ppm

¹³C NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz
- Solvent: CDCl₃ (or other appropriate deuterated solvent)
- Temperature: 298 K (25 °C)
- Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')

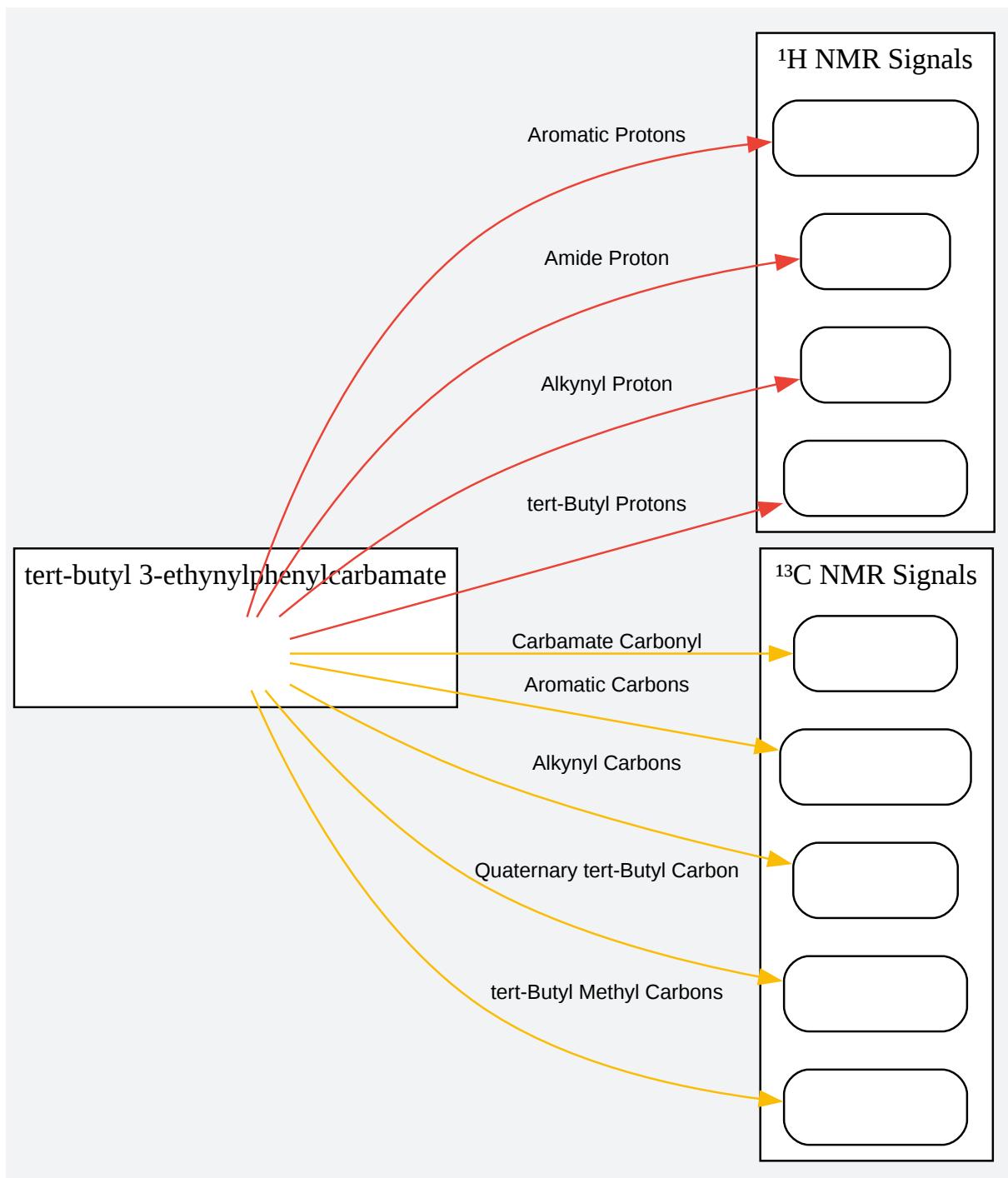
- Number of Scans (NS): 1024 or more (due to the low natural abundance of ^{13}C)
- Relaxation Delay (D1): 2.0 seconds
- Acquisition Time (AQ): 1-2 seconds
- Spectral Width (SW): 200-240 ppm

2.3. Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ^1H NMR or the solvent peak to its known chemical shift for ^{13}C NMR (e.g., CDCl_3 at 77.16 ppm).
- Integration: Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons for each signal.

Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of **tert-butyl 3-ethynylphenylcarbamate** and highlights the key correlations between the atoms and their expected NMR signals.



[Click to download full resolution via product page](#)

Key NMR correlations for **tert-butyl 3-ethynylphenylcarbamate**.

This guide serves as a foundational resource for the spectroscopic analysis of **tert-butyl 3-ethynylphenylcarbamate**, providing essential data and protocols to support research and development activities in the chemical and pharmaceutical sciences.

- To cite this document: BenchChem. [Spectroscopic Analysis of tert-butyl 3-ethynylphenylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070088#1h-nmr-and-13c-nmr-spectral-data-of-tert-butyl-3-ethynylphenylcarbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com